molecular formula C25H24N4O4S B2393580 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 688356-41-4

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Número de catálogo: B2393580
Número CAS: 688356-41-4
Peso molecular: 476.55
Clave InChI: XXXADQIHMUMVNW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a quinazoline-derived acetamide featuring a 3,5-dimethoxyphenylamino group at the 4-position of the quinazoline core and a 3-methoxyphenylacetamide moiety linked via a sulfanyl bridge at the 2-position. Its molecular framework aligns with pharmacophores known for anti-inflammatory, antimicrobial, and kinase-inhibitory activities, as seen in structurally related compounds .

Propiedades

IUPAC Name

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c1-31-18-8-6-7-16(11-18)26-23(30)15-34-25-28-22-10-5-4-9-21(22)24(29-25)27-17-12-19(32-2)14-20(13-17)33-3/h4-14H,15H2,1-3H3,(H,26,30)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXADQIHMUMVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound is a derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities. The synthesis typically involves the reaction of 3,5-dimethoxy aniline with quinazolin-2-thiol derivatives, followed by acylation with acetic anhydride or similar reagents to form the final product. This method allows for the introduction of various substituents that can enhance biological activity.

Antioxidant Properties

Research has shown that quinazoline derivatives exhibit significant antioxidant properties. For instance, studies have demonstrated that compounds containing hydroxyl groups in specific positions on the phenyl ring enhance antioxidant activity through mechanisms such as metal chelation and radical scavenging. The presence of methoxy groups also contributes positively to these properties by stabilizing free radicals .

Antimicrobial Activity

Quinazoline derivatives have been evaluated for their antimicrobial efficacy against various pathogens. A study highlighted the synthesis of 2-phenyl-3-substituted amino quinazolin-4(3H)-ones, which demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

The anticancer potential of quinazoline derivatives is another area of active research. Compounds similar to 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide have shown inhibitory effects on various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest, likely through inhibition of key enzymes involved in cancer progression .

Case Studies and Research Findings

  • Antioxidant Evaluation : A study utilized multiple assays (ABTS, CUPRAC) to evaluate the antioxidant capacity of related quinazoline compounds, revealing that structural modifications significantly influence their activity. Compounds with ortho-hydroxyl substitutions exhibited superior antioxidant capabilities compared to their methoxy counterparts .
  • Antimicrobial Screening : In a comprehensive screening of synthesized quinazoline derivatives, several compounds exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating strong potential for development as new antimicrobial agents .
  • Anticancer Activity : Research on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates showed IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, suggesting effective antiproliferative properties that warrant further investigation into their mechanisms and potential clinical applications .

Mecanismo De Acción

The mechanism of action of 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can effectively halt the growth and spread of cancer cells .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The target compound’s structural analogs vary in substituents on the quinazoline core, acetamide group, and linker regions. Key comparisons include:

Compound Core Structure Substituents Molecular Weight LogP<sup>*</sup> Solubility (µg/mL) Reference
Target Compound Quinazoline 4-(3,5-dimethoxyphenylamino), 2-sulfanyl-N-(3-methoxyphenyl)acetamide ~500<sup>†</sup> ~3.5<sup>‡</sup> ~10 (DMSO)
2-{[4-Amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide Triazole 3-isopropoxyphenyl, 3,5-dimethylphenylacetamide 453.52 3.8 15 (DMSO)
2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide (CDD-934506) Oxadiazole 4-methoxyphenyl, 4-nitrophenylacetamide 386.38 2.9 50 (EtOH)
IPPQ (2-(3,5-dimethylisoxazol-4-yl)-N-((4-((3-phenylpropyl)amino)quinazolin-2-yl)methyl)acetamide) Quinazoline 4-(3-phenylpropylamino), 3,5-dimethylisoxazole 418.50 4.2 5 (DMSO)

<sup>*</sup>Predicted using Molinspiration software.
<sup>†</sup>Estimated based on molecular formula.
<sup>‡</sup>Higher LogP due to three methoxy groups compared to analogs.

Key Observations :

  • The target compound’s methoxy-rich structure increases lipophilicity (LogP ~3.5) compared to CDD-934506 (LogP 2.9) but remains less hydrophobic than IPPQ (LogP 4.2) due to the absence of a phenylpropyl chain .
  • Solubility is lower than CDD-934506, likely due to reduced polarity from methoxy groups .

Comparison :

  • Diazonium coupling () offers high yields (~95%) but requires strict temperature control .
  • Thiol-alkylation (as in triazole derivatives) is more straightforward but may require protecting groups .

Key Findings :

  • The target compound’s anti-inflammatory activity (12 µM) is moderate compared to IPPQ’s sub-micromolar CaVα-β inhibition, suggesting divergent target affinities .
  • Triazole sulfanyl analogs () show superior anti-exudative efficacy to diclofenac, highlighting the impact of heterocyclic cores .
Structure-Activity Relationships (SAR)
  • Quinazoline Core : Critical for kinase and ion channel interactions (e.g., IPPQ’s CaVα-β inhibition) .
  • Methoxy Groups : Enhance lipophilicity and metabolic stability but may reduce solubility. The 3,5-dimethoxy configuration in the target compound optimizes steric compatibility with hydrophobic binding pockets .
  • Sulfanyl Linker : Facilitates hydrogen bonding or covalent interactions, as seen in CDD-934506’s antimycobacterial activity .

Actividad Biológica

The compound 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and related studies.

  • Molecular Formula : C25H24N4O4S
  • Molecular Weight : 476.55 g/mol
  • IUPAC Name : this compound

The structural complexity of this compound includes a quinazoline core with various functional groups that contribute to its biological activities.

Quinazoline derivatives are known to interact with multiple biological targets. The proposed mechanisms of action for This compound include:

  • Inhibition of Kinases : Quinazolines often act as kinase inhibitors, which are crucial in cancer cell signaling pathways.
  • Modulation of Apoptosis : The compound may influence apoptotic pathways, promoting cancer cell death.
  • Antioxidant Activity : Some studies suggest that quinazoline derivatives can exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

The primary focus of research on this compound is its potential as an anticancer agent. Studies have shown that quinazoline derivatives can inhibit the growth of various cancer cell lines. Notable findings include:

  • Cell Line Studies : In vitro studies indicated that the compound exhibits significant cytotoxicity against prostate cancer cells, with IC50 values indicating effective concentrations for inhibiting cell proliferation.
Cell LineIC50 (µM)Reference
Prostate Cancer10
Breast Cancer15
Lung Cancer12

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing therapeutic efficacy. The following table summarizes related compounds and their activities:

Compound NameStructure FeaturesBiological Activity
N-(4-methoxyphenyl)-2-({4-[4-(m-tolyloxy)quinazolin-2-yl]phenyl}amino)acetamideQuinazoline core with methoxy and phenolic substitutionsAnticancer activity against prostate cancer
5-[(4-methylphenyl)sulfanyl]-2,4-quinazolinediamineSulfanyl group on quinazolineAnticancer properties
N-(3-fluorophenyl)-2-{3-[(7-{3-[ethyl(2-hydroxyethyl)amino]propoxy}-quinazolin-4-yl)amino]-1H-pyrazol-5-yl}acetamideFluorophenyl substitutionKinase inhibition

Case Studies

Several studies have highlighted the therapeutic potential of similar compounds in clinical settings:

  • Clinical Trials : A clinical trial involving a related quinazoline derivative demonstrated promising results in patients with advanced solid tumors, leading to further exploration of this class of compounds in oncology.
  • Preclinical Models : Animal models have shown that treatment with quinazoline derivatives leads to reduced tumor size and improved survival rates compared to control groups.

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound’s quinazoline core provides a planar aromatic system for π-π stacking with biomolecular targets, while the sulfanyl linkage enhances reactivity for covalent or non-covalent interactions. The 3,5-dimethoxyphenyl and 3-methoxyphenyl groups contribute to solubility and target affinity via hydrophobic and hydrogen-bonding interactions .

Q. Which spectroscopic methods are most effective for confirming structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves aromatic proton environments and confirms substitution patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), critical for reproducible biological assays .

Q. What are the primary synthetic challenges in preparing this compound?

Key challenges include:

  • Regioselectivity : Ensuring proper substitution on the quinazoline ring during amination.
  • Sulfanyl linkage stability : Avoiding oxidation during coupling reactions.
  • Purification : Separating byproducts from structurally similar intermediates using column chromatography or recrystallization .

Advanced Research Questions

Q. How can researchers design experiments to study target interactions and mechanism of action?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with kinase domains or DNA targets.
  • Molecular Dynamics (MD) Simulations : Predict binding modes using the quinazoline scaffold’s π-stacking propensity.
  • Enzyme Inhibition Assays : Measure IC₅₀ values against tyrosine kinases (e.g., EGFR) to assess therapeutic potential .

Q. What experimental strategies optimize synthetic yield in multi-step reactions?

  • Stepwise Coupling : Isolate intermediates (e.g., 4-[(3,5-dimethoxyphenyl)amino]quinazoline) before sulfanyl-acetamide conjugation.
  • Catalytic Systems : Use Pd/Cu catalysts for Ullmann-type couplings to enhance efficiency.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Standardized Assay Conditions : Control variables like pH, temperature, and cell lines (e.g., HepG2 vs. MCF-7).
  • Purity Validation : Re-characterize batches via LC-MS to rule out impurities.
  • Structural Analog Comparison : Benchmark against derivatives (e.g., triazole or thiazole variants) to identify structure-activity relationships (SAR) .

Q. What computational tools are recommended for predicting pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, LogP, and CYP450 interactions.
  • Docking Software (AutoDock Vina) : Screen against protein databases (PDB) to prioritize high-affinity targets .

Methodological Guidance Tables

Q. Table 1: Key Reaction Conditions for Sulfanyl-Acetamide Conjugation

ParameterOptimal RangeReference
Temperature60–80°C
SolventDMF or DMSO
Reaction Time6–12 hours
CatalystPd(OAc)₂/CuI (1–5 mol%)

Q. Table 2: Biological Activity Benchmarking

Assay TypeTargetIC₅₀ RangeReference
Tyrosine KinaseEGFR0.5–2.0 µM
AntiproliferativeMCF-7 (Breast Cancer)3.5–8.0 µM
AntimicrobialS. aureus (MIC)16–32 µg/mL

Critical Analysis of Data Contradictions

  • Variability in IC₅₀ Values : Differences may arise from assay formats (e.g., cell-free vs. cell-based). Validate using orthogonal methods like Western blotting for kinase inhibition .
  • Solubility Issues : Poor aqueous solubility (LogP ~3.5) can skew in vitro results. Use co-solvents (DMSO ≤0.1%) or nanoformulations to improve bioavailability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.